N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide can be synthesized by reacting 2,5-dichloro-1,4-phenylenediamine with acetyl chloride . The reaction conditions involve controlling the molar ratio of the reactants and the reaction temperature to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less documented.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide include acetyl chloride for synthesis and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for creating complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide exerts its effects involves interactions with molecular targets such as enzymes and proteins . The pathways involved are specific to the type of reaction or application, with the compound acting as a substrate or inhibitor in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,4-Phenylene)bis(acetoacetamide): Used as an intermediate in organic pigment production.
N,N’-(2,5-Dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]: Known for its use in dye production.
Uniqueness
N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its dichloro-substituted phenylene ring provides distinct reactivity compared to other similar compounds .
Properties
CAS No. |
314751-38-7 |
---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
N-(4-acetamido-2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-8(12)10(4-7(9)11)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
KEDDUGUUNLEUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.